1-(1-(2-Aminoethyl)piperidin-3-yl)ethan-1-ol
Overview
Description
1-(1-(2-Aminoethyl)piperidin-3-yl)ethan-1-ol, also known as 1-(1-aminopropyl)piperidine, is an organic compound with a variety of uses in the scientific and medical fields. It is an alkylamine derivative of piperidine, a heterocyclic compound found in many natural products. This compound is used as a building block for various synthetic compounds, as well as being used as a reagent in various reactions. It has been studied for its biochemical and physiological effects, and its use in laboratory experiments.
Scientific Research Applications
Synthesis and Chemical Properties
Research has developed various methodologies for synthesizing compounds with structures related to "1-(1-(2-Aminoethyl)piperidin-3-yl)ethan-1-ol". For instance, innovative approaches have been employed for the synthesis of building-blocks for pyridine/piperidine-decorated crown ethers, demonstrating the versatility of piperidine derivatives in creating complex molecular architectures (Nawrozkij et al., 2014). Similarly, strategies for the efficient synthesis of piperidine derivatives utilizing microwave-assisted techniques have been explored, highlighting their potential in streamlining the production of chemically and biologically significant molecules (Merugu, Ramesh, & Sreenivasulu, 2010).
Biological Activities
The exploration of piperidine derivatives extends into their biological activities, where their antibacterial and antifungal properties have been a focus. Research on microwave-assisted synthesis of piperidine-containing pyrimidine imines and thiazolidinones reveals their appreciable antibacterial activity (Merugu, Ramesh, & Sreenivasulu, 2010). Another study on quinazoline derivatives, including structures akin to "1-(1-(2-Aminoethyl)piperidin-3-yl)ethan-1-ol", shows significant antifungal and antibacterial activities, underscoring the therapeutic potential of these compounds (Kale & Durgade, 2017).
Advanced Materials and Catalysis
Piperidine derivatives have also found applications in materials science and catalysis. For example, the development of nano magnetite (Fe3O4) as a catalyst for the synthesis of aryl(piperidin-1-yl)methyl naphthalene-2-ol showcases the utility of these compounds in synthesizing novel materials under environmentally friendly conditions (Mokhtary & Torabi, 2017).
properties
IUPAC Name |
1-[1-(2-aminoethyl)piperidin-3-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O/c1-8(12)9-3-2-5-11(7-9)6-4-10/h8-9,12H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGANICCFFQWFTE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN(C1)CCN)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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